molecular formula C10H12O3 B184465 2'-Hydroxy-4'-methoxypropiophenone CAS No. 6270-44-6

2'-Hydroxy-4'-methoxypropiophenone

Cat. No.: B184465
CAS No.: 6270-44-6
M. Wt: 180.2 g/mol
InChI Key: MAKZPFSTXDXNJN-UHFFFAOYSA-N
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Description

2'-Hydroxy-4'-methoxypropiophenone is an organic compound with the molecular formula C10H12O3. It is a derivative of propiophenone and is characterized by the presence of a hydroxy group and a methoxy group on the phenyl ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Scientific Research Applications

2'-Hydroxy-4'-methoxypropiophenone has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2'-Hydroxy-4'-methoxypropiophenone can be synthesized through several methods. One common method involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with propanone in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 2'-Hydroxy-4'-methoxypropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

  • 2-Hydroxy-1-(4-methoxyphenyl)propan-1-one
  • 2-Propanone, 1-(4-methoxyphenyl)-
  • 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one

Comparison: 2'-Hydroxy-4'-methoxypropiophenone is unique due to the specific positioning of the hydroxy and methoxy groups on the phenyl ring. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the hydroxy group at the 2-position and the methoxy group at the 4-position can influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

1-(2-hydroxy-4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-9(11)8-5-4-7(13-2)6-10(8)12/h4-6,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKZPFSTXDXNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284089
Record name 2'-Hydroxy-4'-methoxypropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6270-44-6
Record name 6270-44-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35524
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2'-Hydroxy-4'-methoxypropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Hydroxy-4'-methoxypropiophenone
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Synthesis routes and methods

Procedure details

6.00 g of 2′,4′-dihydroxypropiophenone was dissolved in 70 ml of acetone. Thereafter, 7.09 g of potassium carbonate and 3.03 ml of methyl iodide were successively added to the reaction solution. The reaction solution was then heated to reflux. Approximately 3 hours later, the reaction solution was stood to cool and then filtered. The filtrate was concentrated under a reduced pressure. A saturated sodium chloride solution and ethyl acetate were added to the residue, so as to separate an organic layer. The obtained organic layer was washed with 2 N hydrochloric acid and a saturated sodium chloride solution, and then dried over anhydrous magnesium sulfate. After removing the drying agent by filtration, the organic layer was concentrated under a reduced pressure. The residue was solidified from hexane-ethyl acetate, so as to obtain 5.64 g of the subject compound. 1H-NMR (CDCl3) δ (ppm): 1.23 (t, J=7.2 Hz, 3H), 2.95 (q, J=7.2 Hz, 2H), 3.83 (s, 3H), 6.40-6.45 (m, 2H), 7.65 (dd, J=1.6 Hz, 8.0 Hz, 1H), 12.8 (s, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
7.09 g
Type
reactant
Reaction Step Two
Quantity
3.03 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the 1-(2-hydroxy-4-methoxyphenyl)propan-1-one moiety in the context of the studied compounds' antimicrobial activity?

A1: While the paper [] doesn't explicitly focus on the isolated properties of 1-(2-hydroxy-4-methoxyphenyl)propan-1-one, its presence as a shared structural element in all synthesized compounds suggests its potential importance. This moiety likely contributes to the overall physicochemical properties of the molecules, influencing their interaction with bacterial targets. Further research is needed to elucidate the specific role of this moiety in the observed antimicrobial activities and to determine if it exhibits any intrinsic activity on its own.

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